3-CHLORO-N-{4'-CHLORO-[1,1'-BIPHENYL]-4-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring system, which is fused with a carboxamide group and substituted with chloro and biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving thiophene derivativesThe final step involves the formation of the carboxamide group through amide bond formation reactions, often using reagents such as carbodiimides or acid chlorides under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation reactions often use reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in signal transduction pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Benzothiophene derivatives: Other benzothiophene derivatives with different substituents have been explored for various applications, including drug development and material science.
Uniqueness
3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of chloro, biphenyl, and carboxamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H13Cl2NOS |
---|---|
Molecular Weight |
398.3g/mol |
IUPAC Name |
3-chloro-N-[4-(4-chlorophenyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2NOS/c22-15-9-5-13(6-10-15)14-7-11-16(12-8-14)24-21(25)20-19(23)17-3-1-2-4-18(17)26-20/h1-12H,(H,24,25) |
InChI Key |
ZJULLCNRXDRFBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.